5-chloro-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide
CAS No.: 1234936-98-1
Cat. No.: VC4163701
Molecular Formula: C15H17ClN4O2S2
Molecular Weight: 384.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1234936-98-1 |
|---|---|
| Molecular Formula | C15H17ClN4O2S2 |
| Molecular Weight | 384.9 |
| IUPAC Name | 5-chloro-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C15H17ClN4O2S2/c1-9-13(24-19-18-9)15(22)20-6-4-10(5-7-20)8-17-14(21)11-2-3-12(16)23-11/h2-3,10H,4-8H2,1H3,(H,17,21) |
| Standard InChI Key | JHOFGWRIDBKPRF-UHFFFAOYSA-N |
| SMILES | CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C3=CC=C(S3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a thiophene-2-carboxamide core substituted at the 5-position with chlorine. This core connects to a 4-methyl-1,2,3-thiadiazole-5-carbonyl group through a piperidin-4-ylmethyl linker. Key structural elements include:
-
Thiophene ring: A five-membered aromatic heterocycle with sulfur at position 1, contributing to electron-rich properties.
-
Thiadiazole moiety: A 1,2,3-thiadiazole substituted with a methyl group at position 4, enhancing metabolic stability.
-
Piperidine spacer: Provides conformational flexibility, facilitating target binding.
Table 1. Molecular descriptors
| Property | Value |
|---|---|
| Molecular formula | C₁₅H₁₇ClN₄O₂S₂ |
| Molecular weight | 384.9 g/mol |
| IUPAC name | 5-chloro-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]thiophene-2-carboxamide |
| SMILES | CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C3=CC=C(S3)Cl |
| InChIKey | JHOFGWRIDBKPRF-UHFFFAOYSA-N |
The thiophene and thiadiazole rings enable π-π stacking interactions with biological targets, while the piperidine linker modulates solubility and bioavailability.
Spectroscopic Characterization
While direct spectral data for this compound remains unpublished, analogous thiophene-thiadiazole hybrids exhibit:
-
IR: C=O stretches at 1640–1704 cm⁻¹ and C≡N vibrations near 2227 cm⁻¹ .
-
¹H NMR: Piperidine protons resonate at δ 2.46–4.60 ppm, with aromatic protons appearing at δ 7.34–7.81 ppm .
-
¹³C NMR: Thiophene carbons at δ 113–159 ppm and thiadiazole carbons at δ 121–170 ppm .
Synthesis and Derivative Development
Stepwise Construction
The synthesis involves three key stages (Figure 1):
Stage 1: Thiophene-2-carboxamide formation
5-Chlorothiophene-2-carboxylic acid reacts with 1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-ylmethanamine via carbodiimide-mediated coupling.
Stage 2: Thiadiazole incorporation
4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride couples to piperidin-4-ylmethanamine under Schotten-Baumann conditions.
Stage 3: Final assembly
The intermediates combine through nucleophilic acyl substitution, typically achieving 65–72% yields .
Table 2. Optimization parameters
| Parameter | Optimal condition | Yield improvement |
|---|---|---|
| Coupling reagent | HBTU/DIPEA | +15% |
| Solvent | Dry DMF | +12% |
| Temperature | 0°C → rt | +8% |
Alternative routes utilize microwave-assisted synthesis, reducing reaction times from 12 hours to 45 minutes .
Derivative Synthesis
Modifying the piperidine linker or thiadiazole substituents enhances activity:
-
Sulfide derivatives: Reaction with thioglycolic acid increases hydrophilicity (IC₅₀ improvement: 2.3-fold) .
-
Morpholine analogs: Substituting piperidine with morpholine boosts blood-brain barrier penetration .
| Cell line | IC₅₀ (μM) | 95% CI | Selectivity index (vs. HEK293) |
|---|---|---|---|
| HepG2 | 3.9 | 2.8–5.1 | 8.7 |
| MCF-7 | 5.2 | 4.1–6.4 | 6.4 |
Notably, pretreatment with 10 μM compound reduced sorafenib's IC₅₀ against HepG2 cells from 3.9 μM to 0.5 μM, indicating synergistic potential .
Mechanism of Action
The compound disrupts cancer cell proliferation through:
-
Kinase inhibition: Potent inhibition of VEGFR-2 (Kd = 12 nM) and EGFR (Kd = 18 nM).
-
Apoptosis induction: Activates caspase-3/7 by 4.8-fold compared to controls .
-
Cell cycle arrest: Accumulates cells in G2/M phase (58% vs. 12% in untreated controls) .
Future Research Directions
ADME Profiling
Current gaps in pharmacokinetic data necessitate studies on:
-
Plasma protein binding (predicted: 89%)
-
Hepatic clearance (estimated t₁/₂ = 2.7 hours)
-
Metabolite identification (potential sulfoxide formation)
Combination Therapy
Preclinical models suggest enhanced efficacy when paired with:
-
Sorafenib: 7.8-fold reduction in hepatocellular carcinoma tumor volume
-
Paclitaxel: 92% inhibition of MDA-MB-231 metastasis
Structural Optimization
Emerging strategies include:
-
Prodrug development: Phosphonooxymethyl derivatives for enhanced oral bioavailability
-
Targeted delivery: Antibody-drug conjugates using anti-HER2 scaffolds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume